molecular formula C16H9F2N3 B4507727 4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile

4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile

Cat. No.: B4507727
M. Wt: 281.26 g/mol
InChI Key: ALPDYCVAZLRJFP-UHFFFAOYSA-N
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Description

4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile is a chemical compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of a quinoline ring system substituted with fluorine atoms at positions 6 and 8, and an amino group at position 4, which is further connected to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile is unique due to its specific substitution pattern on the quinoline ring and its potential for diverse applications in various fields. The presence of both fluorine atoms and a benzonitrile moiety contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-[(6,8-difluoroquinolin-4-yl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3/c17-11-7-13-15(5-6-20-16(13)14(18)8-11)21-12-3-1-10(9-19)2-4-12/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPDYCVAZLRJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=C3C=C(C=C(C3=NC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 6
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